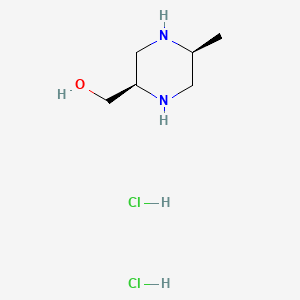
4-Amino-3,3-difluorocyclopentanecarboxylic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, two fluorine atoms, and a cyclopentane ring, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cyclopentanecarboxylic acid derivatives, followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-fluorocyclopentanecarboxylic acid hydrochloride
- 3,3-Difluorocyclopentanecarboxylic acid
- 4-Amino-3,3-difluorocyclohexanecarboxylic acid hydrochloride
Uniqueness
4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride stands out due to the presence of both an amino group and two fluorine atoms on a cyclopentane ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H10ClF2NO2 |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
4-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(5(10)11)1-4(6)9;/h3-4H,1-2,9H2,(H,10,11);1H |
Clé InChI |
SLGSENLIEXBRDE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1N)(F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
![7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14041710.png)
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)





![(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14041746.png)

![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)



